Parathion-methyl-d6
Overview
Description
Methyl Parathion-d6: is a deuterium-labeled analog of methyl parathion, an organophosphate insecticide. The compound is primarily used as an internal standard in the quantification of methyl parathion by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). The molecular formula of Methyl Parathion-d6 is C8D6H4NO5PS, and it has a molecular weight of 269.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl Parathion-d6 involves the incorporation of deuterium atoms into the methyl groups of methyl parathion. This is typically achieved through a series of deuterium exchange reactions. The reaction conditions often require the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of Methyl Parathion-d6 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic purity. The final product is typically stored under inert gas conditions to prevent degradation .
Chemical Reactions Analysis
Types of Reactions: Methyl Parathion-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are similar to those of its non-deuterated counterpart, methyl parathion .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium cyanide (KCN)
Major Products: The major products formed from these reactions include various deuterated analogs of the original compound, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl Parathion-d6 is widely used in scientific research due to its stable isotopic labeling. Some of its key applications include:
Mechanism of Action
Methyl Parathion-d6, like its non-deuterated counterpart, exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system and subsequent toxic effects . The primary molecular targets are the acetylcholinesterase enzyme and the associated neural pathways .
Comparison with Similar Compounds
Parathion-methyl: A non-deuterated analog with similar chemical properties and applications.
Azinphos-methyl: Another organophosphate insecticide with similar toxicological profiles.
Dichlorvos: An organophosphate compound used as an insecticide with comparable mechanisms of action.
Uniqueness: Methyl Parathion-d6 is unique due to its deuterium labeling, which provides distinct advantages in analytical chemistry. The deuterium atoms enhance the compound’s stability and allow for precise quantification in mass spectrometry-based analyses .
Properties
IUPAC Name |
(4-nitrophenoxy)-sulfanylidene-bis(trideuteriomethoxy)-λ5-phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10NO5PS/c1-12-15(16,13-2)14-8-5-3-7(4-6-8)9(10)11/h3-6H,1-2H3/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBIQVVOMOPOHC-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(OC)OC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OP(=S)(OC1=CC=C(C=C1)[N+](=O)[O-])OC([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10NO5PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96740-32-8 | |
Record name | 96740-32-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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